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Introduction
The Benzyloxyresorufin O-dealkylase (BROD) assay is a sensitive and widely used in vitro

method to determine the activity of cytochrome P450 (CYP) enzymes, particularly isoforms

from the CYP3A subfamily, such as CYP3A4.[1] Cytochrome P450s are a major family of

enzymes involved in the metabolism of a vast array of xenobiotics, including drugs, and

endogenous compounds.[2][3] The BROD assay is a fluorometric method that relies on the

enzymatic O-dealkylation of the non-fluorescent substrate, 7-benzyloxyresorufin, into the

highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to

the enzyme activity. This application note provides a detailed protocol for performing the BROD

assay, including data presentation and visualization of the underlying enzymatic reaction and

experimental workflow.

Principle of the Assay
The core of the BROD assay is the enzymatic conversion of 7-benzyloxyresorufin, a non-

fluorescent molecule, into resorufin, which exhibits strong fluorescence. This reaction is

catalyzed by cytochrome P450 enzymes, with a notable specificity for the CYP3A subfamily.

The increase in fluorescence over time is measured and used to calculate the enzymatic
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activity. The reaction requires the presence of NADPH as a cofactor, which provides the

necessary reducing equivalents for the P450 catalytic cycle.

Data Presentation
The following table summarizes key quantitative data for the BROD assay, including typical

kinetic parameters for different CYP isoforms. It is important to note that these values can vary

depending on the specific experimental conditions, such as the enzyme source (e.g.,

recombinant enzyme vs. liver microsomes), buffer composition, and temperature.
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Parameter Value
Enzyme Source /
Species

Notes

Excitation Wavelength

(λex)
530 - 570 nm Resorufin

Emission Wavelength

(λem)
580 - 590 nm Resorufin

Typical Substrate

Concentration
0.5 - 6 µM

Porcine and Atlantic

Salmon Microsomes

Michaelis-Menten

kinetics were

observed in this

range.[4]

Km (Michaelis

Constant)
1.1 ± 0.13 µM

Recombinant

Cormorant CYP1A4

Kinetic parameters for

BROD activity.

Vmax (Maximum

Velocity)

0.24 ± 0.006

nmol/min/nmol CYP

Recombinant

Cormorant CYP1A4

Kinetic parameters for

BROD activity.

Km (Michaelis

Constant)
1.1 ± 0.16 µM

Recombinant

Cormorant CYP1A5

Kinetic parameters for

BROD activity.

Vmax (Maximum

Velocity)

0.02 ± 0.001

nmol/min/nmol CYP

Recombinant

Cormorant CYP1A5

Kinetic parameters for

BROD activity.

Typical Enzyme

Concentration
5 - 50 pmol CYP/well

Recombinant Human

CYP3A4

Concentration can be

optimized based on

signal intensity.

Incubation Time 10 - 60 minutes General

Should be within the

linear range of the

reaction.

Incubation

Temperature
37 °C General

Optimal for

mammalian enzymes.

Experimental Protocols
This section provides a detailed methodology for performing the BROD activity assay in a 96-

well plate format, suitable for high-throughput screening.
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Materials and Reagents
7-Benzyloxyresorufin (Substrate)

Recombinant human CYP3A4 or liver microsomes (Enzyme source)

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase) or NADPH

Resorufin (for standard curve)

Acetonitrile or other suitable solvent to stop the reaction

96-well black microplates (for fluorescence reading)

Fluorescence microplate reader

Reagent Preparation
7-Benzyloxyresorufin Stock Solution: Prepare a stock solution of 7-benzyloxyresorufin in

a suitable organic solvent like DMSO or acetonitrile (e.g., 1-10 mM). Store protected from

light at -20°C.

Enzyme Preparation: Dilute the recombinant CYP enzyme or liver microsomes to the desired

concentration in potassium phosphate buffer. Keep on ice until use.

NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's

instructions or a stock solution of NADPH in buffer. Prepare fresh and keep on ice.

Resorufin Standard Stock Solution: Prepare a stock solution of resorufin in DMSO (e.g., 1

mM).

Resorufin Standard Curve: Prepare a series of dilutions of the resorufin stock solution in the

assay buffer to generate a standard curve (e.g., 0-1 µM).

Assay Procedure
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Plate Setup: In a 96-well black microplate, add the assay components in the following order:

Potassium phosphate buffer

Enzyme solution (recombinant CYP or liver microsomes)

Test compounds or vehicle control

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the

temperature.

Reaction Initiation: Add the 7-benzyloxyresorufin substrate to all wells to initiate the

reaction. The final volume in each well should be consistent (e.g., 200 µL).

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence microplate

reader (37°C). Measure the fluorescence intensity at the appropriate excitation and emission

wavelengths (e.g., λex = 544 nm, λem = 590 nm) at regular intervals (e.g., every minute) for

the desired reaction time (e.g., 30-60 minutes).

Endpoint Measurement (Alternative):

Initiate the reaction by adding the NADPH solution.

Incubate the plate at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction is in

the linear range.

Stop the reaction by adding a suitable solvent like acetonitrile.

Measure the end-point fluorescence.

Standard Curve: In parallel, measure the fluorescence of the resorufin standards in the same

buffer.

Data Analysis:

Subtract the background fluorescence (wells without enzyme or substrate) from all

readings.
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For kinetic measurements, determine the rate of reaction (slope of the linear portion of the

fluorescence versus time curve).

For endpoint measurements, use the final fluorescence values.

Convert the fluorescence intensity to the amount of resorufin produced using the resorufin

standard curve.

Calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute

per pmol of CYP enzyme or per mg of microsomal protein.

Mandatory Visualization
Enzymatic Reaction of BROD Assay
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Caption: Enzymatic conversion of 7-benzyloxyresorufin to resorufin by Cytochrome P450.

Experimental Workflow for BROD Assay
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Caption: Step-by-step experimental workflow for the BROD activity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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